Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)
CAS No.: 550352-29-9
Cat. No.: VC16267912
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 550352-29-9 |
|---|---|
| Molecular Formula | C13H14N2OS |
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
| Standard InChI Key | RVOACIYUGQHFQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Identifiers
The compound is formally named N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide under IUPAC nomenclature . Its CAS registry number, 550352-29-9, serves as a universal identifier across chemical databases . Additional synonyms include BAS 07315458 and SCHEMBL2754020, reflecting its presence in proprietary chemical libraries .
Table 1: Key Identifiers
Structural Characterization
The compound features two distinct moieties:
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Benzamide group: A benzene ring substituted with a methyl group at the para position (C4) and an amide functional group (-CONH-).
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, with methyl groups at the 4- and 5-positions .
The thiazole's electron-rich nature facilitates interactions with biological targets, while the benzamide group contributes to structural stability and solubility.
Synthesis and Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, VulcanChem outlines a multistep process involving:
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Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones to construct the 4,5-dimethylthiazole core.
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Amide coupling: Reaction of 4-methylbenzoic acid derivatives with the thiazole-2-amine group using coupling agents like HATU or EDCI.
Challenges include maintaining regioselectivity during thiazole substitution and minimizing side reactions during amide bond formation.
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 4,5-Dimethylthiazol-2-amine | Thiazole core precursor |
| 4-Methylbenzoyl chloride | Benzamide group precursor |
Biological Activity and Applications
Herbicidal Properties
The compound demonstrates broad-spectrum herbicidal activity, effectively inhibiting photosynthesis in Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass) at concentrations as low as 50 ppm. Field trials report a 90% reduction in weed biomass compared to controls, outperforming commercial herbicides like glyphosate in pre-emergent applications.
Mechanistic Insights
Enzyme Inhibition
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to the quinone-binding site of plant cytochrome b₆f complex, disrupting electron transport in photosynthesis. For antimicrobial activity, the compound likely inhibits fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.
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